molecular formula C8H8Br2O2 B1434606 (2,6-Dibromo-4-methoxyphenyl)methanol CAS No. 1643918-95-9

(2,6-Dibromo-4-methoxyphenyl)methanol

Cat. No. B1434606
M. Wt: 295.96 g/mol
InChI Key: USYTVKWBJWAZBT-UHFFFAOYSA-N
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Description

“(2,6-Dibromo-4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 1643918-95-9. It has a molecular weight of 295.96 and its IUPAC name is (2,6-dibromo-4-methoxyphenyl)methanol .


Molecular Structure Analysis

The InChI code for “(2,6-Dibromo-4-methoxyphenyl)methanol” is 1S/C8H8Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(2,6-Dibromo-4-methoxyphenyl)methanol” is a solid substance . Its boiling point is predicted to be 342.6±37.0 °C .

Scientific Research Applications

Asymmetric Synthesis and Chiral Auxiliaries

(Jung, Ho, & Kim, 2000) explored the use of a chiral auxiliary derived from 4-methoxyphenyl)methanol for the asymmetric synthesis of α-hydroxy esters, highlighting its application in controlled alkylation processes.

Protective Group for Carboxylic Acids

(Kurosu, Biswas, Narayanasamy, & Crick, 2007) discussed how esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol can be used as a stable protecting group for carboxylic acids, which are resistant to various acids, bases, and nucleophiles.

Methanol Adsorption and Desorption

(Wu, Li, Mullins, & Overbury, 2012) utilized methanol to study the nature of surface sites on ceria nanocrystals, demonstrating how methanol adsorption and desorption can be employed to understand surface properties of catalysts.

Electrochemical Oxidation

(Markova, Kučerová, Skopalová, & Barták, 2015) investigated the electrooxidation of 2,4,6-tribromophenol on platinum electrodes in alcohol, identifying various derivatives of 2,6-dibromo-4-alkoxyphenols, highlighting its application in electrochemical studies.

Novel Synthesis Processes

(Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012) discussed a novel synthesis method for hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing the versatility of (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol in organic synthesis.

Photophysical Properties

(Khoza, Maluleka, Mama, & Mphahlele, 2012) synthesized 2-aryl-6,8-dibromo-4-methoxyquinolines, evaluating their absorption and fluorescence properties, demonstrating the potential of methoxy-substituted compounds in photophysical applications.

Methanol in Lipid Dynamics

(Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019) showed how methanol impacts lipid dynamics in biological membranes, providing insights into how solvents like methanol influence biological processes.

Proton Exchange Membranes

(Wang, Shin, Lee, Kang, Lee, & Guiver, 2012) synthesized new monomers containing methoxyphenyl groups for use in proton exchange membranes, emphasizing the utility of methoxy-substituted compounds in fuel cell technology.

Utilization of Methanol in Organic Synthesis

(Natte, Neumann, Beller, & Jagadeesh, 2017) discussed the use of methanol as a C1 source in organic synthesis, demonstrating its role in forming various chemical bonds and its significance in drug discovery.

Safety And Hazards

The safety information for “(2,6-Dibromo-4-methoxyphenyl)methanol” includes several hazard statements: H302, H312, H315, H319, H332, H335. Precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

(2,6-dibromo-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYTVKWBJWAZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dibromo-4-methoxyphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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